

# A Comparative Guide to Aspirin-Triggered Resolvin D2 and Canonical Resolvin D2

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## Compound of Interest

Compound Name: *Resolvin D2 Methyl Ester*

Cat. No.: *B591289*

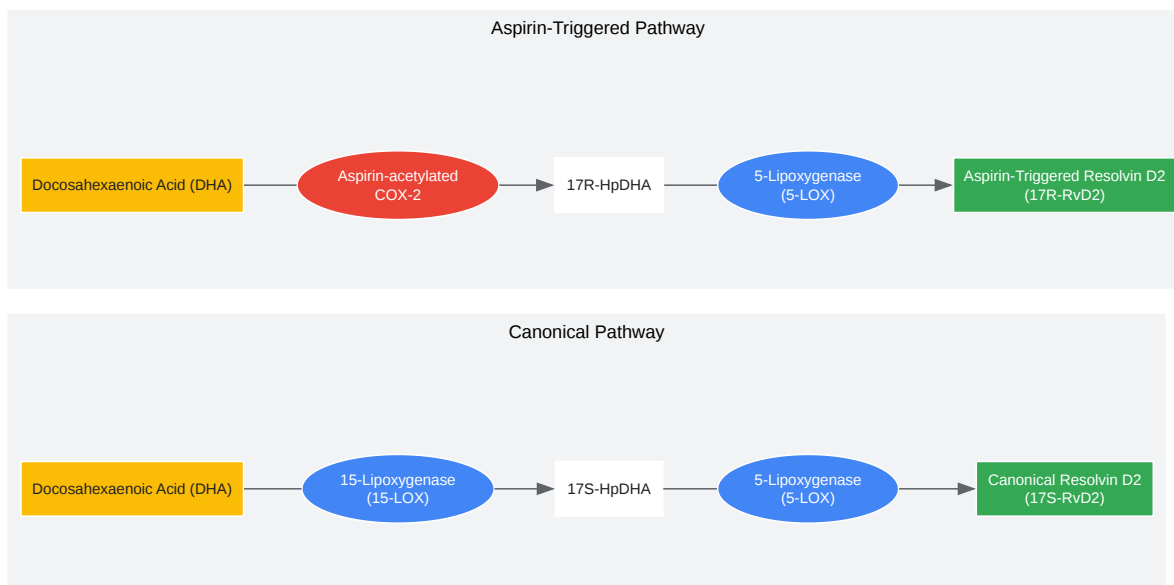
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and biological actions of Aspirin-Triggered Resolvin D2 (AT-RvD2), also known as 17R-RvD2, and its canonical counterpart, Resolvin D2 (RvD2 or 17S-RvD2). Both are potent specialized pro-resolving mediators (SPMs) derived from docosahexaenoic acid (DHA), playing crucial roles in the resolution of inflammation. Understanding their distinct characteristics is vital for the development of novel anti-inflammatory and pro-resolving therapeutics.

## Biosynthesis: A Tale of Two Pathways

Canonical RvD2 is naturally synthesized via the sequential action of 15-lipoxygenase (15-LOX) and 5-lipoxygenase (5-LOX) on DHA.<sup>[1]</sup> In contrast, the biosynthesis of AT-RvD2 is initiated by the enzyme cyclooxygenase-2 (COX-2) after it has been acetylated by aspirin.<sup>[2]</sup> This altered COX-2 activity converts DHA into a 17R-hydroperoxy intermediate, which is then further processed by 5-LOX to yield the 17R-epimer of RvD2.<sup>[2][3]</sup> This structural difference, specifically the stereochemistry at the 17th carbon position, is a key determinant of the molecule's biological stability and activity. Aspirin-triggered SPMs are known to be more resistant to rapid enzymatic inactivation in vivo.



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**Caption:** Biosynthetic pathways of canonical and aspirin-triggered RvD2.

## Comparative Efficacy Data

Recent studies have enabled direct comparisons of the biological activities of AT-RvD2 and canonical RvD2. The data indicates that both molecules exhibit potent pro-resolving actions, often with comparable efficacy at their shared receptor.

**Table 1: Receptor Activation and Downstream Signaling**

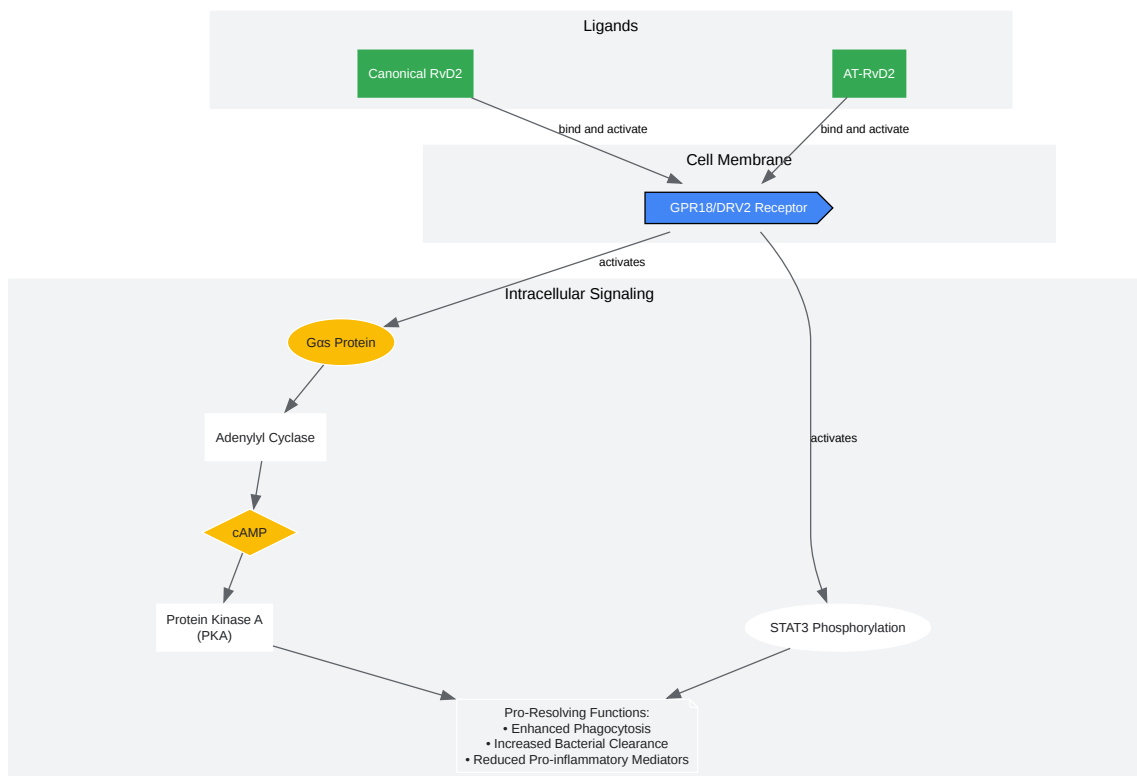
Parameter	Aspirin-Triggered Resolvin D2 (17R-RvD2)	Canonical Resolvin D2 (17S-RvD2)	Reference
Receptor	GPR18/DRV2	GPR18/DRV2	[4][5]
Receptor Activation	Equipotent to RvD2	Equipotent to AT-RvD2	[4]
cAMP Production EC <sub>50</sub>	~ 1.0 x 10 <sup>-10</sup> M	~ 2.2 x 10 <sup>-10</sup> M	[4]

**Table 2: Cellular Pro-Resolving Functions**

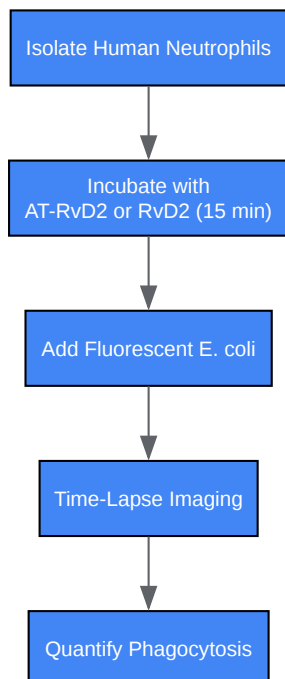
Biological Activity	Aspirin-Triggered Resolvin D2 (17R-RvD2)	Canonical Resolvin D2 (17S-RvD2)	Reference
Neutrophil Phagocytosis of E. coli	Dose-dependently increased; equipotent to RvD2 at 10 nM	Dose-dependently increased; equipotent to AT-RvD2 at 10 nM	[4]
Intracellular ROS Production in Neutrophils	Dose-dependently increased (0.1 to 10 nM)	Dose-dependently increased (0.1 to 10 nM)	[4]
Efferocytosis of Senescent RBCs by M2-like Macrophages	Potently enhanced ( $EC_{50} \sim 2.6 \times 10^{-14}$ M)	Not directly compared in the same study	[4]

## Mechanism of Action: The GPR18 Signaling Axis

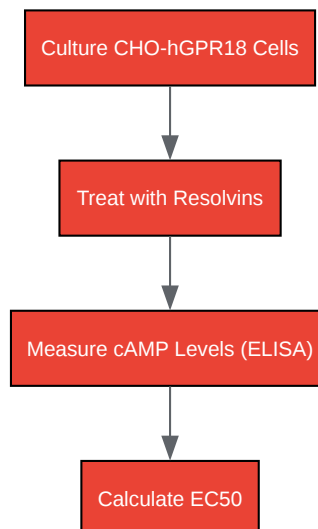
Both AT-RvD2 and canonical RvD2 exert their pro-resolving effects primarily through the G protein-coupled receptor 18 (GPR18), also known as DRV2.[4][6] Activation of this receptor on immune cells, particularly phagocytes like neutrophils and macrophages, initiates a cascade of intracellular signaling events. This includes the production of the second messenger cyclic adenosine 3',5'-monophosphate (cAMP) and the activation of protein kinase A (PKA) and the transcription factor STAT3.[1] These pathways collectively enhance phagocytosis, bacterial clearance, and the suppression of pro-inflammatory mediators.[1][4] The finding that both epimers activate GPR18 with similar potencies underscores the conserved and critical nature of this signaling axis for inflammation resolution.[4]



## Neutrophil Phagocytosis Assay



## GPR18 Activation Assay



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